3-Ethoxy-4-methoxythiophenol

Description

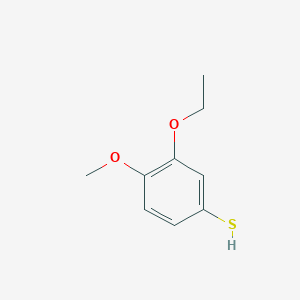

3-Ethoxy-4-methoxythiophenol (CAS: Not explicitly provided in evidence) is a thiophenol derivative featuring an ethoxy group at the 3-position and a methoxy group at the 4-position of the benzene ring. Its molecular formula is C₉H₁₂O₂S, with a molecular weight of 184.26 g/mol. Thiophenols, characterized by a sulfur-containing hydroxyl (-SH) group, exhibit distinct chemical properties compared to phenols, including higher acidity (pKa ~6.5 for thiophenol vs. ~10 for phenol) and enhanced nucleophilic reactivity due to the polarizable sulfur atom . The ethoxy and methoxy substituents influence electronic and steric effects, modulating solubility, stability, and reactivity.

Properties

IUPAC Name |

3-ethoxy-4-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-3-11-9-6-7(12)4-5-8(9)10-2/h4-6,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWHADAANUXPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-methoxythiophenol typically involves the introduction of ethoxy and methoxy groups onto a thiophenol ring. One common method is the reaction of 3-methoxythiophenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methoxythiophenol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates.

Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-methoxythiophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methoxythiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The ethoxy and methoxy groups may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 3-ethoxy-4-methoxythiophenol with analogous compounds identified in the evidence:

Detailed Analysis

Functional Group Differences: Thiophenol vs. Phenol: The -SH group in this compound confers greater acidity and nucleophilicity compared to phenolic analogs like 3-ethoxy-4-methylphenol. This makes it more reactive in thiol-ene click chemistry or metal chelation . Environmental Impact: Phenolic ethoxylates (e.g., 4-octylphenol triethoxylate) are classified as substances of very high concern (SVHC) due to endocrine-disrupting properties .

Substituent Effects: Electron-Donating Groups: Methoxy and ethoxy groups are electron-donating via resonance, decreasing acidity compared to unsubstituted thiophenol. However, the -SH group ensures higher acidity than phenolic analogs .

Positional Isomerism: Substituent positions critically affect reactivity. For example, 2-methoxy-4-methylphenol exhibits antimicrobial activity due to optimal steric alignment, whereas this compound’s 3,4-substitution may favor electrophilic aromatic substitution at the 5-position.

Research Findings and Gaps

- Thiophenols are typically synthesized via reduction of sulfonyl chlorides or displacement reactions.

- Stability: Thiophenols are prone to oxidation (forming disulfides). The ethoxy group’s steric bulk may slow oxidation compared to smaller substituents.

- Data Limitations : Experimental data on the target compound’s physical properties (melting/boiling points, solubility) are absent in the evidence. Theoretical estimates suggest moderate water solubility (logP ~2.5) due to ethoxy/methoxy hydrophilicity.

Biological Activity

3-Ethoxy-4-methoxythiophenol is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features both ethoxy and methoxy functional groups attached to a thiophenol backbone. This structure influences its chemical reactivity, solubility, and interactions with biological targets. The presence of the thiol group allows for covalent bonding with electrophilic centers in proteins, which can modulate enzymatic activities and cellular functions.

The biological activity of this compound primarily arises from its thiol group, which can:

- Form Covalent Bonds : Interact with proteins and enzymes, potentially altering their functions.

- Participate in Redox Reactions : Act as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Influence Signaling Pathways : Modulate pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Inhibition zones were observed in agar diffusion tests.

- Escherichia coli : Minimum inhibitory concentrations (MIC) were determined, showing significant antibacterial activity.

Antioxidant Activity

The compound's ability to scavenge free radicals was assessed using several assays:

- DPPH Assay : Demonstrated a concentration-dependent decrease in DPPH radical levels.

- ABTS Assay : Showed effective radical cation scavenging capabilities.

These findings suggest that this compound could play a role in protecting cells from oxidative damage.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a range of pathogens. The results indicated that the compound was particularly effective against Gram-positive bacteria, with a notable MIC value of 32 µg/mL against Staphylococcus aureus. The study utilized standard microbiological techniques, including broth dilution methods and agar diffusion tests.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 10 |

| Pseudomonas aeruginosa | 128 | 8 |

Antioxidant Assessment

In another investigation focusing on antioxidant properties, the compound was tested using the DPPH assay, where it showed an IC50 value of 25 µg/mL. This indicates a strong potential for use in formulations aimed at reducing oxidative stress.

Comparison with Similar Compounds

When compared to similar thiophenol derivatives, such as 3-Methoxythiophenol and 4-Methoxythiophenol, this compound demonstrates enhanced biological activities likely due to the synergistic effects of both ethoxy and methoxy groups.

| Compound | Antimicrobial Activity | Antioxidant Activity (IC50 µg/mL) |

|---|---|---|

| This compound | High | 25 |

| 3-Methoxythiophenol | Moderate | 45 |

| 4-Methoxythiophenol | Low | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.